

# Unveiling the Biological Profile of Sofosbuvir Impurity C: A Technical Guide

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## Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B10800363

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## Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a testament to the success of direct-acting antiviral agents. The manufacturing process of this complex nucleotide analog, however, can lead to the formation of related substances, or impurities. Among these is **Sofosbuvir impurity C**, a diastereoisomer of the active pharmaceutical ingredient. While generally found at low levels, a thorough understanding of the biological activity of any process-related impurity is critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known and potential biological activities of **Sofosbuvir impurity C**, outlines detailed experimental protocols for its evaluation, and discusses its potential interactions with cellular signaling pathways. Although specific quantitative data for **Sofosbuvir Impurity C** is limited in publicly available literature, this guide synthesizes the available information and provides a framework for its comprehensive biological characterization.

## Introduction to Sofosbuvir and Impurity C

Sofosbuvir is a prodrug that, once metabolized in the liver to its active triphosphate form, acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, effectively terminating viral replication.<sup>[1][2]</sup> Its chemical structure is (2S)-isopropyl 2-((((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.

**Sofosbuvir impurity C**, chemically named propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxyphenoxyphosphoryl]amino]propanoate, is a diastereoisomer of Sofosbuvir.[3] It is formed during the manufacturing process and is considered a process-related impurity.[4] In vitro studies have indicated that **Sofosbuvir impurity C** possesses significantly lower anti-HCV activity compared to the parent drug and does not effectively inhibit HCV replication in replicon assays.[3]

Table 1: Chemical and Physical Properties of **Sofosbuvir Impurity C**

Property	Value
IUPAC Name	propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxyphenoxyphosphoryl]amino]propanoate[3]
CAS Number	1496552-28-3[3]
Molecular Formula	C <sub>22</sub> H <sub>29</sub> FN <sub>3</sub> O <sub>9</sub> P[3]
Molecular Weight	529.45 g/mol [3]

## Quantitative Biological Data

As of the latest available data, specific quantitative measures of the biological activity of **Sofosbuvir impurity C**, such as IC<sub>50</sub>, EC<sub>50</sub>, or CC<sub>50</sub> values, are not extensively reported in peer-reviewed literature or publicly accessible regulatory documents. The prevailing information qualitatively describes it as being "less active" than Sofosbuvir.[3] The following table summarizes the currently available qualitative data and provides a template for how quantitative data, once generated, should be presented.

Table 2: Summary of Biological Activity for **Sofosbuvir Impurity C**

Assay Type	Cell Line	Target	Endpoint	Result	Reference
Antiviral Activity	Huh-7 HCV Replicon Cells	HCV Replication	Inhibition of viral replication	Does not effectively inhibit	<a href="#">[3]</a>
Cytotoxicity	Various (e.g., HepG2, Huh-7)	Cellular Viability	CC <sub>50</sub>	Data not available	-
Enzymatic Inhibition	Recombinant HCV NS5B	HCV NS5B Polymerase	IC <sub>50</sub>	Data not available	-

## Detailed Experimental Protocols

To thoroughly characterize the biological profile of **Sofosbuvir impurity C**, a series of in vitro assays are necessary. The following are detailed protocols that can be employed to determine its antiviral efficacy, cytotoxicity, and direct enzymatic inhibition.

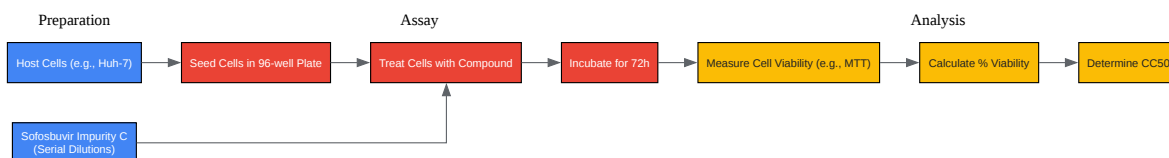
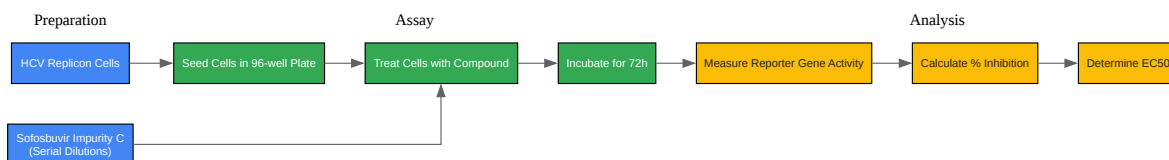
### HCV Replicon Assay for Antiviral Activity (EC<sub>50</sub> Determination)

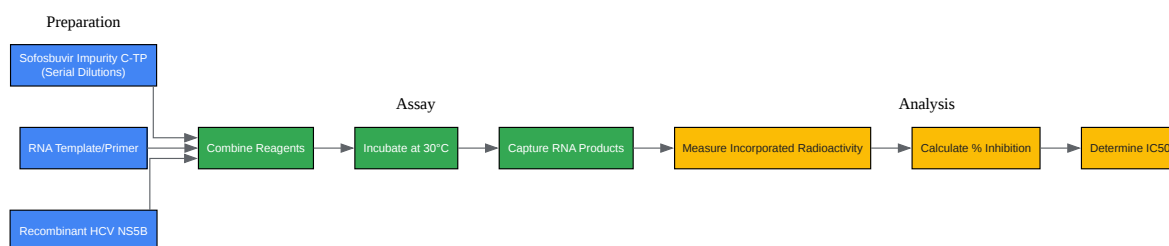
This assay assesses the ability of a compound to inhibit HCV RNA replication in a cellular context.

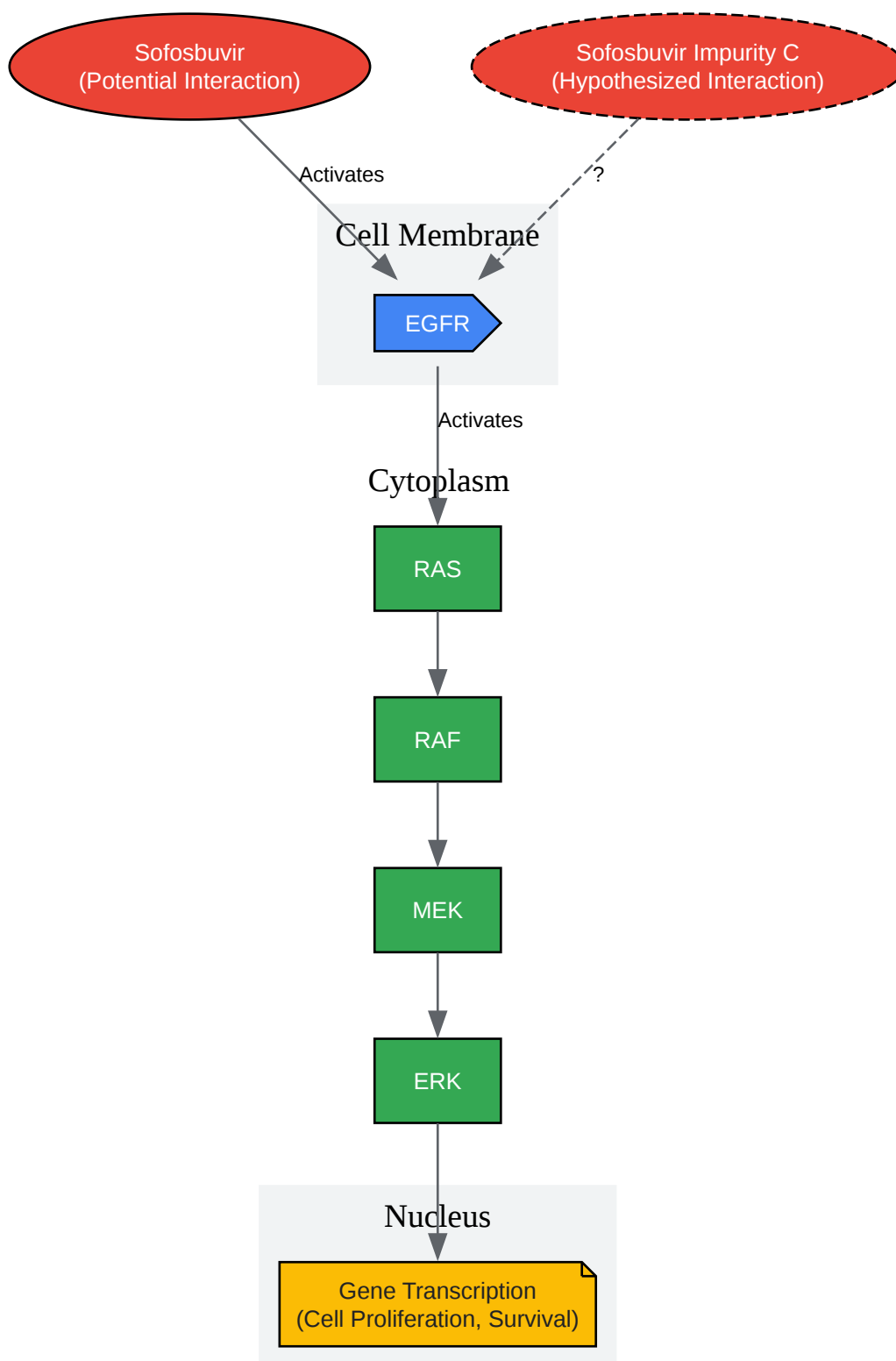
Methodology:

- **Cell Culture:** Propagate Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
- **Compound Preparation:** Prepare a stock solution of **Sofosbuvir impurity C** in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve a range of final concentrations (e.g., from 100 µM to 0.003 µM). Include Sofosbuvir as a positive control and a vehicle control (DMSO).
- **Assay Procedure:**

- Seed the HCV replicon cells in 96-well plates at a density of  $1 \times 10^4$  cells per well and incubate for 24 hours.
- Remove the culture medium and add the medium containing the serial dilutions of **Sofosbuvir impurity C**, Sofosbuvir, or vehicle control.
- Incubate the plates for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Data Analysis:
  - After incubation, measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
  - Calculate the percentage of inhibition for each concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC<sub>50</sub> value (the concentration at which 50% of viral replication is inhibited).







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- To cite this document: BenchChem. [Unveiling the Biological Profile of Sofosbuvir Impurity C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800363#potential-biological-activity-of-sofosbuvir-impurity-c]

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